ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate typically involves the following steps:
Preparation of 2-oxo-2,3-dihydro-1,3-benzothiazol-6-ylsulfonyl chloride: This intermediate can be synthesized by reacting 2-oxo-2,3-dihydro-1,3-benzothiazol-6-ol with chlorosulfonic acid.
Amination Reaction: The sulfonyl chloride intermediate is then reacted with 4-aminobenzoic acid ethyl ester in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Benzothiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, it is being explored for its potential use in treating various diseases. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the materials science industry, benzothiazole derivatives are used in the production of polymers, dyes, and other materials. This compound can be used as an intermediate in these processes.
Mechanism of Action
The mechanism by which ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzoate
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Uniqueness: Ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate is unique due to its specific structural features, such as the presence of the benzothiazole ring and the sulfonyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(2-oxo-3H-1,3-benzothiazol-6-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-2-23-15(19)10-3-5-11(6-4-10)18-25(21,22)12-7-8-13-14(9-12)24-16(20)17-13/h3-9,18H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRDUWTDSSNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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